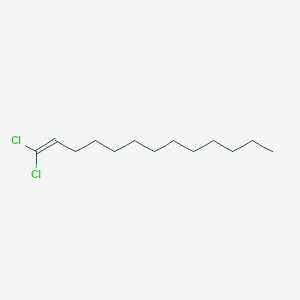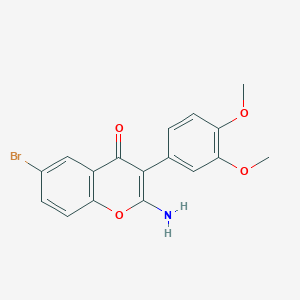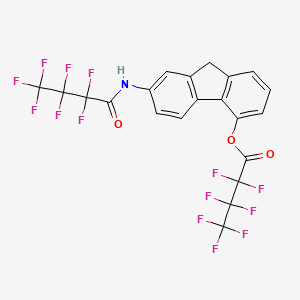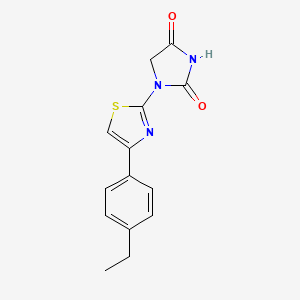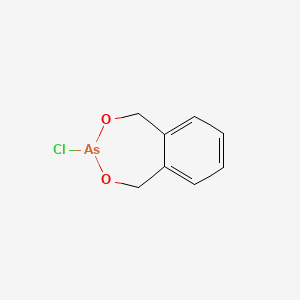
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a heterocyclic compound that features a unique structure incorporating both chlorine and arsenic atoms within a benzodioxarsepine framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a chlorinated benzene derivative, which undergoes nucleophilic substitution to introduce the arsenic-containing moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups such as methoxy or cyano groups.
Aplicaciones Científicas De Investigación
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism by which 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved might include signal transduction or metabolic pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A benzodiazepine with a similar core structure but different substituents.
Indazole: Another heterocyclic compound with a nitrogen-containing ring.
Imidazole: A five-membered ring containing nitrogen atoms, known for its broad range of biological activities.
Uniqueness
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine is unique due to the presence of both chlorine and arsenic atoms within its structure This combination imparts distinct chemical and biological properties that are not observed in similar compounds
Propiedades
Número CAS |
82674-21-3 |
|---|---|
Fórmula molecular |
C8H8AsClO2 |
Peso molecular |
246.52 g/mol |
Nombre IUPAC |
3-chloro-1,5-dihydro-2,4,3-benzodioxarsepine |
InChI |
InChI=1S/C8H8AsClO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2 |
Clave InChI |
JCPTVHOUNQEMEN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CO[As](O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


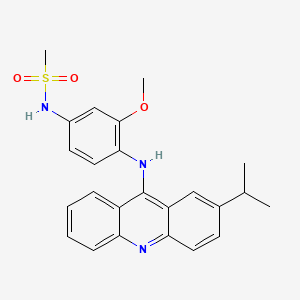
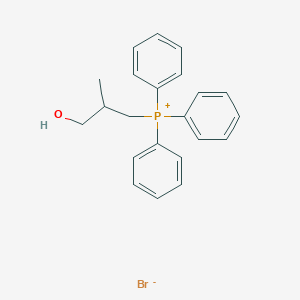
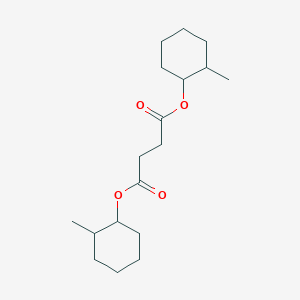

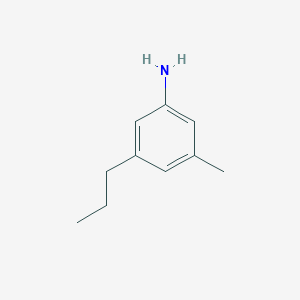
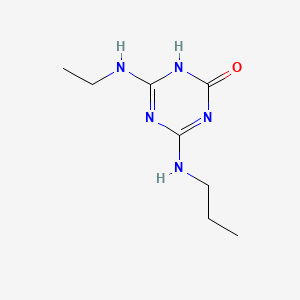
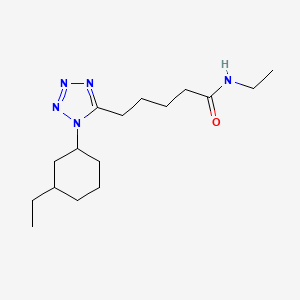
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)

